2-Bromo-n,4-dimethylaniline
Overview
Description
2-Bromo-n,4-dimethylaniline is an organic compound with the molecular formula C8H10BrN. It is a derivative of aniline, where the hydrogen atoms on the nitrogen and the para position of the benzene ring are replaced by methyl groups, and a bromine atom is substituted at the ortho position. This compound is a white to pale brown crystalline solid, which is insoluble in water but soluble in organic solvents such as methanol and chloroform .
Scientific Research Applications
2-Bromo-n,4-dimethylaniline is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Industry: Used in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
Target of Action
2-Bromo-N,4-dimethylaniline is a chemical compound used in the synthesis of various other compounds It’s known to be involved in the synthesis of bis[(2-dimethylamino)phenyl]amine , suggesting that it may interact with amines and other nitrogen-containing compounds.
Mode of Action
It’s known to be used in the synthesis of bis[(2-dimethylamino)phenyl]amine . This process likely involves the compound acting as a nucleophile, donating its electron pair to form new bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound’s reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals . .
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-n,4-dimethylaniline typically involves the bromination of 4-dimethylaniline. One common method is to react 4-dimethylaniline with bromine in the presence of a solvent like acetic acid. The reaction is carried out at a controlled temperature to ensure selective bromination at the ortho position .
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar bromination process, but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-n,4-dimethylaniline undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the electron-donating dimethylamino group.
Oxidation: It can be oxidized to form N-oxides or other oxidized derivatives.
Reduction: The bromine atom can be replaced by hydrogen through reduction reactions.
Common Reagents and Conditions:
Bromination: Bromine in acetic acid.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Bromination: this compound.
Oxidation: N-oxides or other oxidized derivatives.
Reduction: 4-dimethylaniline.
Comparison with Similar Compounds
4-Bromo-n,n-dimethylaniline: Similar structure but with bromine at the para position.
2,4-Dimethylaniline: Lacks the bromine atom, affecting its reactivity and applications.
2-Bromo-4,6-dimethylaniline: Additional methyl group at the ortho position, influencing its steric and electronic properties.
Uniqueness: 2-Bromo-n,4-dimethylaniline is unique due to the specific positioning of the bromine and dimethylamino groups, which confer distinct reactivity and applications compared to its analogs. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
2-bromo-N,4-dimethylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN/c1-6-3-4-8(10-2)7(9)5-6/h3-5,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDDHUFWBGIOMAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40522933 | |
Record name | 2-Bromo-N,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
81090-31-5 | |
Record name | 2-Bromo-N,4-dimethylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40522933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-N,4-dimethylaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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